(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid

Description

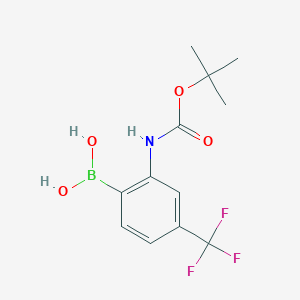

(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a trifluoromethyl group at position 4 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry, where the Boc group serves as a protective moiety for amines, enabling selective deprotection during synthesis . Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in drug discovery .

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUPYQIWBDNXAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the Boc-protected amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides, nucleophiles, and electrophiles.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Boranes or other reduced boron-containing compounds.

Substitution: Various substituted phenylboronic acids depending on the reaction conditions and reagents used.

Scientific Research Applications

(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the Boc-protected amino group allows for selective deprotection and further functionalization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The compound’s unique combination of Boc-amino and trifluoromethyl groups distinguishes it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparison

Pharmacological Relevance

Analytical and Purity Data

- HPLC Methods: The ATPR synthesis () achieved >99% purity using methanol-water gradients, a method applicable to the target compound’s quality control .

- LCMS Data : Analogous Boc-protected intermediates (e.g., ) show characteristic fragmentation patterns (e.g., m/z 243 [M+H-C₄H₉OCO]⁺), aiding structural confirmation .

Biological Activity

(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery.

- Molecular Formula : C15H18F3NO4

- Molecular Weight : 333.30 g/mol

- CAS Number : 82317-83-7

- IUPAC Name : (2S)-2-[(tert-butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with target proteins, particularly serine and cysteine residues. This characteristic allows it to inhibit various enzymes, including proteases and kinases, which are critical in cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of boronic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound showed activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This suggests potential applications in treating resistant bacterial infections.

Anticancer Properties

Boronic acids have also been investigated for their anticancer effects. Compounds in this class have shown the ability to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). For example, a structurally related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells while demonstrating significantly lower toxicity towards non-cancerous cells . This selectivity indicates a promising therapeutic window for cancer treatment.

Study 1: Inhibition of Cancer Cell Proliferation

In a study investigating the effects of boronic acid derivatives on cancer cells, this compound was found to inhibit the growth of MDA-MB-231 cells effectively. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Study 2: Enzyme Inhibition

A recent investigation into the enzymatic activity of boronic acids against SARS-CoV-2 proteases revealed that these compounds could partially inhibit the activity of the main protease (Mpro), which is crucial for viral replication. The inhibition was concentration-dependent, demonstrating approximately 23% reduction at a concentration of 20 μM . This finding suggests that this compound could be explored further as a potential antiviral agent.

Data Tables

| Biological Activity | Target | IC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | Effective against resistant strains |

| Anticancer | MDA-MB-231 | 0.126 μM | Selective for cancer cells |

| Enzyme Inhibition | SARS-CoV-2 Mpro | ≈23% inhibition at 20 μM | Potential antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.